1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Overview
Description
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with benzyl and methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate involves several steps. One common synthetic route includes the reaction of pyrrolidine with benzyl chloride and methyl chloroformate under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution. The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound can be used in the study of enzyme interactions and inhibition, particularly in the context of esterases and proteases.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved include ester hydrolysis and nucleophilic attack on the carbonyl carbon .
Comparison with Similar Compounds
Similar compounds to 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate include:
1-Benzyl 3-methylpiperidin-4-one: This compound shares a similar benzyl and methyl substitution but differs in the ring structure, which is a piperidine instead of a pyrrolidine.
1-Benzyl-3-pyrrolidinol: This compound has a hydroxyl group instead of ester groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual ester functionality, which provides versatility in chemical modifications and applications.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-methylpyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)19-2)8-9-16(11-15)14(18)20-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZERBDMTFISXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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